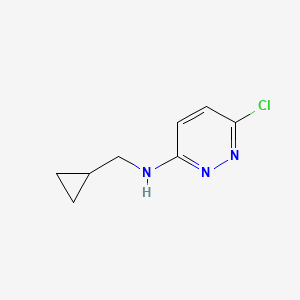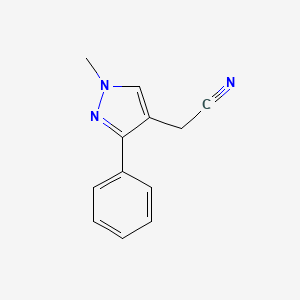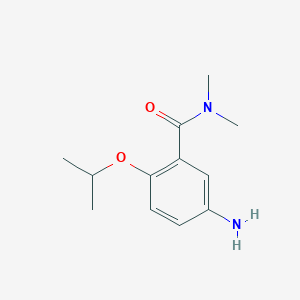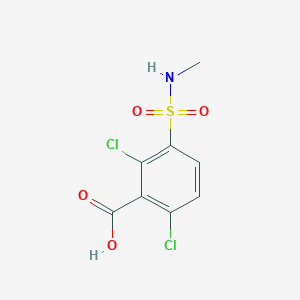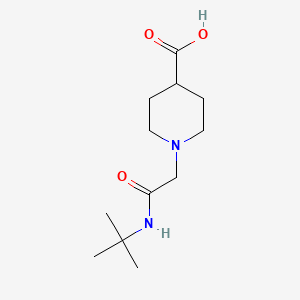
1-(2-(Tert-butylamino)-2-oxoethyl)piperidine-4-carboxylic acid
Descripción general
Descripción
This compound is a novel piperidine-4-carboxylic acid derivative . It has been synthesized and characterized in the context of pharmaceutical research .
Synthesis Analysis
The compound has been synthesized by the reaction of DCC/HOBt coupling of piperidine-4-carboxylic acid methyl ester and N-phthaloyl amino acids followed by a ring-opening reaction using tert-butyl amine .Physical And Chemical Properties Analysis
The compound is a solid . Its molecular formula is C11H20N2O3 and its molecular weight is 228.29 .Aplicaciones Científicas De Investigación
Synthesis and Characterization
The synthesis and characterization of derivatives of "1-(2-(Tert-butylamino)-2-oxoethyl)piperidine-4-carboxylic acid" involve advanced techniques to ascertain their chemical structures and properties. For instance, Kulkarni et al. (2016) synthesized two derivatives of N-Boc piperazine, including tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate, and characterized them using FT-IR, 1H & 13C NMR, and LCMS spectroscopic studies. Their structural confirmation was further achieved through single crystal X-ray diffraction analysis, highlighting the linear and L-shaped conformations of these molecules (Kulkarni et al., 2016).
Biological Evaluation
Derivatives of "this compound" have been evaluated for their biological activities, including antibacterial and antifungal properties. The study by Kulkarni et al. (2016) revealed that the synthesized compounds exhibited moderate activity against several microorganisms, showcasing their potential in developing new antimicrobial agents (Kulkarni et al., 2016).
Molecular Structure Analysis
The detailed molecular structure analysis of these compounds provides insights into their potential applications and interactions. For example, Mamat et al. (2012) reported the crystal and molecular structure of tert-butyl 4-(2-tert-butoxy-2-oxoethyl)-piperazine-1-carboxylate, which crystallizes in the monoclinic space group, highlighting the typical bond lengths and angles of this piperazine-carboxylate (Mamat, Flemming, & Köckerling, 2012).
Enantioselective Synthesis
The enantioselective synthesis of related compounds demonstrates the versatility of these molecules as chiral building blocks. Passarella et al. (2005) utilized the pure enantiomers of 2-(2-oxo-ethyl)-piperidine-1-carboxylic acid tert-butyl ester to prepare biologically active alkaloids in a stereoselective manner, showcasing the compound's utility in synthesizing complex molecular structures (Passarella et al., 2005).
Propiedades
IUPAC Name |
1-[2-(tert-butylamino)-2-oxoethyl]piperidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O3/c1-12(2,3)13-10(15)8-14-6-4-9(5-7-14)11(16)17/h9H,4-8H2,1-3H3,(H,13,15)(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRSVCPKTBJVJEX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)CN1CCC(CC1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-[(3,4-dichlorophenyl)methyl]-2H-1,2,3,4-tetrazole](/img/structure/B1460894.png)
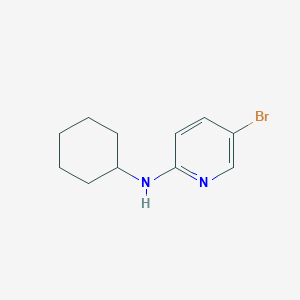
![8-Methyl-2-thiophen-2-ylimidazo[1,2-a]pyridin-3-amine](/img/structure/B1460900.png)
![Methyl 2-[(4-methyl-1,3-thiazol-2-yl)amino]acetate](/img/structure/B1460901.png)
